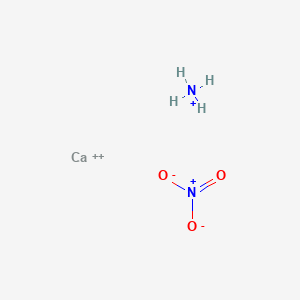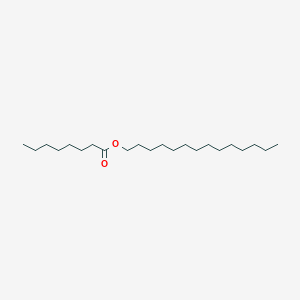
Di(ethylene glycol-d2)
Übersicht
Beschreibung
Di(ethylene glycol-d2) is a fully deuterated form of diethylene glycol, with the chemical formula C4H10D4O3. It is a colorless liquid with a sweet taste similar to ethanol. The compound is used primarily in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Di(ethylene glycol-d2) is synthesized through the deuteration of diethylene glycol. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure high isotopic purity .
Industrial Production Methods: Industrial production of di(ethylene glycol-d2) follows similar principles as laboratory synthesis but on a larger scale. The process involves the partial hydrolysis of ethylene oxide in the presence of deuterium oxide. The reaction conditions are optimized to maximize the yield and purity of the deuterated product .
Analyse Chemischer Reaktionen
Types of Reactions: Di(ethylene glycol-d2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert di(ethylene glycol-d2) into simpler alcohols.
Substitution: The hydroxyl groups in di(ethylene glycol-d2) can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Di(ethylene glycol-d2) has numerous applications in scientific research, including:
Chemistry: Used as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and reactions.
Medicine: Utilized in drug development to improve the pharmacokinetics and bioavailability of drugs.
Industry: Applied in the production of deuterated compounds for various industrial processes.
Wirkmechanismus
The mechanism of action of di(ethylene glycol-d2) is primarily related to its role as a deuterated solvent. The presence of deuterium atoms instead of hydrogen atoms affects the vibrational frequencies of molecular bonds, which can be detected using spectroscopic techniques. This property makes di(ethylene glycol-d2) valuable in studying molecular interactions and dynamics .
Vergleich Mit ähnlichen Verbindungen
Diethylene glycol: A non-deuterated form with similar chemical properties but without the isotopic labeling.
Ethylene glycol-d6: Another deuterated glycol with different isotopic composition.
Di(ethylene-d8 glycol): A fully deuterated form of diethylene glycol with eight deuterium atoms.
Uniqueness: Di(ethylene glycol-d2) is unique due to its specific isotopic labeling, which provides distinct advantages in spectroscopic studies and analytical applications. The presence of deuterium atoms enhances the resolution and sensitivity of NMR spectroscopy, making it a valuable tool in scientific research .
Eigenschaften
IUPAC Name |
1-deuteriooxy-2-(2-deuteriooxyethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2/i5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHSVFCYNBDYFN-KCZCTXNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OCCOCCO[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583764 | |
| Record name | 2,2'-Oxydi[ethan-1-(~2~H)ol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18995-18-1 | |
| Record name | 2,2'-Oxydi[ethan-1-(~2~H)ol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di(ethylene glycol-d2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide](/img/structure/B97629.png)





